ELISA Competitive Binding SAR: BMD4503-2 Exhibits 4-Fold Greater Inhibition Than the Benzenesulfonamide Analog BMD4503-3
In an ELISA competitive binding assay designed to quantify disruption of the LRP5/6–sclerostin interaction following SAR-based scaffold optimization, BMD4503-2 exhibited 4-fold greater inhibition than the benzenesulfonamide-substituted analog BMD4503-3 [1]. The parent compound BMD4503 (3-(trifluoromethyl)benzene substituent) caused approximately 45% inhibition, whereas BMD4503-2 (naphthyl substituent) was identified as the most potent inhibitor in the series, with its enhanced activity attributed to favorable hydrophobic interactions between the naphthyl group and the indole side chains of Trp157 and Trp183 within the LRP6 binding pocket [1]. The benzenesulfonamide analog BMD4503-3 showed markedly reduced potency, consistent with the hypothesis that Trp157/Trp183 shield the sulfonamide group from productive contact with Asn185 [1].
| Evidence Dimension | Inhibition of LRP5/6–sclerostin binding (ELISA competitive binding assay) |
|---|---|
| Target Compound Data | BMD4503-2: most potent inhibitor; 4-fold greater inhibition than BMD4503-3; inhibition rate 16.6% (representing remarkable potency relative to series) |
| Comparator Or Baseline | BMD4503-3 (benzenesulfonamide analog): 4-fold lower inhibition; BMD4503 (parent, 3-(trifluoromethyl)benzene): ~45% inhibition; BMD4503-1 (phenyl analog, GI-570261): lower potency |
| Quantified Difference | 4-fold inhibition ratio (BMD4503-2 vs BMD4503-3) |
| Conditions | ELISA competitive binding assay; recombinant LRP6-E1 domain and sclerostin protein; compounds tested at defined concentration (Table 1, Choi et al. 2018) |
Why This Matters
This direct head-to-head comparison within the identical assay system demonstrates that the naphthyl substituent is necessary for maximal LRP5/6–sclerostin disruption, making BMD4503-2 the structurally validated choice for experiments requiring the strongest competitive displacement activity in biochemical binding assays.
- [1] Choi J, Lee K, Kang M, Lim SK, Tai No K. In silico discovery of quinoxaline derivatives as novel LRP5/6-sclerostin interaction inhibitors. Bioorganic & Medicinal Chemistry Letters. 2018;28(6):1116-1121. View Source
